Sodium M-[[4-[[P-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate
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Overview
Description
m-4-p-bis(2-hydroxyethyl)aminophenylazo-1-naphthylazobenzenesulphonate (sodium salt) is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-4-p-bis(2-hydroxyethyl)aminophenylazo-1-naphthylazobenzenesulphonate (sodium salt) typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthylamine derivative. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful control of reactant concentrations, temperature, and pH levels. The final product is often purified through crystallization or filtration techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
m-4-p-bis(2-hydroxyethyl)aminophenylazo-1-naphthylazobenzenesulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically break the azo bonds, resulting in the formation of aromatic amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various aromatic amines, quinones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
m-4-p-bis(2-hydroxyethyl)aminophenylazo-1-naphthylazobenzenesulphonate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, plastics, and inks due to its stability and vibrant color.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, which is a result of its conjugated double-bond system. This property makes it useful as a dye and a pH indicator. In biological systems, it can interact with cellular components, allowing for visualization under a microscope .
Comparison with Similar Compounds
Similar Compounds
- Direct Orange 39
- Benzenesulfonic acid derivatives
- Azo dyes with similar structures
Uniqueness
m-4-p-bis(2-hydroxyethyl)aminophenylazo-1-naphthylazobenzenesulphonate (sodium salt) stands out due to its unique combination of stability, solubility, and vibrant color properties. Unlike some other azo dyes, it maintains its color integrity under various environmental conditions, making it highly valuable in industrial applications .
Properties
CAS No. |
67674-28-6 |
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Molecular Formula |
C26H24N5NaO5S |
Molecular Weight |
541.6 g/mol |
IUPAC Name |
sodium;3-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C26H25N5O5S.Na/c32-16-14-31(15-17-33)21-10-8-19(9-11-21)27-29-25-12-13-26(24-7-2-1-6-23(24)25)30-28-20-4-3-5-22(18-20)37(34,35)36;/h1-13,18,32-33H,14-17H2,(H,34,35,36);/q;+1/p-1 |
InChI Key |
ONPFOQUDWPKMIV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC(=CC=C3)S(=O)(=O)[O-])N=NC4=CC=C(C=C4)N(CCO)CCO.[Na+] |
Origin of Product |
United States |
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